(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid
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Overview
Description
(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Boc-L-Photo-Proline, also known as (6S)-5-[(tert-butoxy)carbonyl]-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid or (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a novel photo-crosslinking amino acid . It can be incorporated into proteins by cultivation or by chemical synthesis into peptides and other synthetic molecules . The primary targets of this compound are the proteins into which it is incorporated .
Mode of Action
Upon irradiation with UV light (approximately 360 nm) for 10 minutes, Boc-L-Photo-Proline yields a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond . This allows for the study of protein-protein interactions and the identification of potential targets of biologically active small molecules .
Biochemical Pathways
The incorporation of Boc-L-Photo-Proline into proteins affects the biochemical pathways related to protein synthesis and function. It plays a significant role in the synthesis of multifunctional targets, particularly in the protection and deprotection of amine functional groups . The compound is also involved in the proline cycle, which is relevant to human tumors .
Pharmacokinetics
It is known that the compound is a white to off-white powder , suggesting that it may be administered orally or through injection. It is soluble in acetic acid , indicating that it may be absorbed in the gastrointestinal tract if taken orally
Result of Action
The result of Boc-L-Photo-Proline’s action is the formation of an irreversible covalent bond with neighboring molecules . This allows for the study of protein-protein interactions and the identification of potential targets of biologically active small molecules . It has been used in the synthesis of a cyclic peptidomimetic antibiotic , demonstrating its potential in drug development.
Action Environment
The action of Boc-L-Photo-Proline is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) to yield a highly reactive carbene species . It is also relatively stable under normal conditions but should be kept away from strong acids and bases . The compound may produce toxic gases when heated , indicating that it should be handled with care in environments with high temperatures.
Biochemical Analysis
Biochemical Properties
Boc-L-Photo-Proline plays a significant role in biochemical reactions. When irradiated with UV light (approximately 360 nm) for 10 minutes on ice, it yields a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond . This property makes Boc-L-Photo-Proline a valuable tool in the study of protein-protein interactions and the structure of biomolecules .
Cellular Effects
The cellular effects of Boc-L-Photo-Proline are primarily related to its ability to form covalent bonds with neighboring molecules when activated by UV light . This can lead to changes in protein conformation and function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the neighboring molecules and the cellular context .
Molecular Mechanism
The molecular mechanism of Boc-L-Photo-Proline involves the formation of a highly reactive carbene species upon UV irradiation . This carbene species can then rapidly react with neighboring molecules, forming an irreversible covalent bond . This can lead to changes in the structure and function of proteins and other biomolecules, potentially influencing a wide range of cellular processes .
Temporal Effects in Laboratory Settings
The effects of Boc-L-Photo-Proline can change over time in laboratory settings. The compound is stable until it is activated by UV light, at which point it rapidly reacts with neighboring molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This is usually achieved through the reaction of the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industrial applications, this compound can be used in the development of new materials or as a building block for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]heptane-6-carboxylic acid: Similar in structure but lacks the ene functionality.
(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-methyl ester: Similar but with a methyl ester instead of a carboxylic acid group.
Uniqueness
The presence of the spirocyclic structure combined with the tert-butoxycarbonyl protecting group and the carboxylic acid functionality makes (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid unique. This combination of features can provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-9(2,3)17-8(16)13-5-10(11-12-10)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAXDABRVVZAV-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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